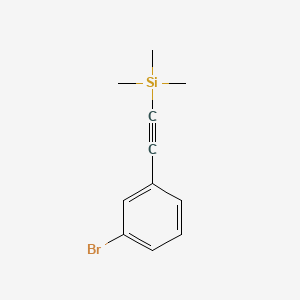

(3-Bromophenylethynyl)trimethylsilane

描述

(3-Bromophenylethynyl)trimethylsilane (CAS: 3989-13-7) is an organosilicon compound featuring a brominated phenyl ring connected to a trimethylsilyl group via an ethynyl linker. Its molecular formula is C₁₁H₁₃BrSi, with a molecular weight of 253.21 g/mol . This compound is structurally characterized by the bromine atom at the meta position of the aromatic ring, which distinguishes it from its ortho- (2-bromo) and para- (4-bromo) isomers. It is primarily utilized in cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) to construct conjugated organic frameworks for materials science and pharmaceutical applications .

属性

IUPAC Name |

2-(3-bromophenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXMHQYHYOTTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394999 | |

| Record name | (3-Bromophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3989-13-7 | |

| Record name | (3-Bromophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3-Bromophenyl)ethynyl]trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy

The preparation of (3-bromophenylethynyl)trimethylsilane typically involves the formation of a carbon-carbon triple bond between a bromophenyl precursor and a trimethylsilyl-protected acetylene unit. The key synthetic step is often a Sonogashira coupling reaction or related alkynylation methods, where a halogenated aromatic compound is coupled with a terminal alkyne protected by a trimethylsilyl group.

Sonogashira Coupling-Based Synthesis

- Starting materials: 3-bromoiodobenzene or 3-bromophenyl halide derivatives and trimethylsilylacetylene.

- Catalysts: Palladium complexes such as Pd(PPh3)4 or PdCl2(PPh3)2.

- Co-catalyst: Copper(I) iodide (CuI).

- Base: Triethylamine or other amine bases.

- Solvent: Typically triethylamine or a mixture of triethylamine and tetrahydrofuran (THF).

- Conditions: Room temperature to mild heating (ambient to 60 °C), under an inert atmosphere (nitrogen or argon).

- The halogenated aromatic compound (e.g., 3-bromoiodobenzene) is dissolved in deoxygenated triethylamine.

- Trimethylsilylacetylene is added, followed by Pd catalyst and CuI.

- The mixture is stirred under nitrogen at room temperature or slightly elevated temperature for 16–24 hours.

- After completion, the reaction mixture is worked up by solvent removal under reduced pressure.

- Purification is achieved by column chromatography on silica gel, eluting with nonpolar solvents such as petroleum ether or hexane.

- A related compound, (4-bromophenylethynyl)trimethylsilane, was synthesized using Pd(PPh3)4 and CuI in triethylamine at room temperature for 24 hours, yielding the desired product after chromatographic purification.

- This method is adaptable to the 3-bromo isomer by using the corresponding 3-bromophenyl halide.

Preparation via Grignard Reagent Route

- Starting with 3-bromophenyl halide, a Grignard reagent is formed by reaction with magnesium in anhydrous THF.

- The Grignard intermediate is then reacted with trimethylsilylacetylene or related electrophiles to form the ethynylsilane.

- Magnesium turnings are activated and reacted with 3-bromophenyl bromide in anhydrous THF under nitrogen.

- The formed arylmagnesium bromide is stirred for several hours (e.g., 20 hours).

- Trimethylsilylacetylene is introduced to react with the Grignard reagent, forming this compound.

- The reaction mixture is quenched and worked up by precipitation in methanol and filtration.

- In the synthesis of polymer terminators, (4-bromophenylethynyl)trimethylsilane was prepared by treatment of the corresponding bromophenyl halide with magnesium in anhydrous THF for 20 hours under nitrogen, followed by reaction with trimethylsilylacetylene.

- This approach can be adapted for the 3-bromo isomer.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalysts/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Sonogashira Coupling | 3-Bromoiodobenzene + Trimethylsilylacetylene | Pd(PPh3)4 or PdCl2(PPh3)2, CuI, Triethylamine, RT, 16–24 h | 60–70 | Mild conditions, widely used, high selectivity |

| Grignard Reagent Route | 3-Bromophenyl bromide + Mg + TMS-acetylene | Mg in THF, N2 atmosphere, 20 h stirring | Not explicitly reported | Longer reaction time, requires dry conditions |

| Desilylation (post-synthesis) | This compound + TBAF | TBAF in THF, RT, 0.5–3 h | High | For conversion to terminal alkyne |

Research Findings and Considerations

- The Sonogashira coupling method is the most commonly reported and reliable approach for synthesizing this compound, offering good yields and operational simplicity.

- Use of triethylamine as both solvent and base facilitates the coupling reaction.

- The presence of copper iodide as a co-catalyst enhances the coupling efficiency.

- The Grignard reagent approach is less common but useful when direct coupling is challenging; however, it requires strictly anhydrous conditions and longer reaction times.

- Purification typically involves silica gel chromatography, with nonpolar solvents to isolate the product.

- The trimethylsilyl protecting group is stable under coupling conditions but can be removed selectively for further synthetic transformations.

化学反应分析

Types of Reactions

(3-Bromophenylethynyl)trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Bases: Such as triethylamine, used to deprotonate and activate the reactants.

Oxidizing and Reducing Agents: Employed to modify the oxidation state of the compound.

Major Products Formed

Substituted Phenylacetylene Derivatives: Formed through substitution reactions.

Coupled Products: Such as biaryl compounds, formed through coupling reactions.

科学研究应用

Cross-Coupling Reactions

(3-Bromophenylethynyl)trimethylsilane is primarily employed in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It serves as a coupling partner in reactions with organolithium reagents under mild conditions, facilitating the synthesis of complex organic molecules.

- Case Study : A study demonstrated the coupling of this compound with various aryl bromides, yielding high percentages of alkynylated products (up to 97% yield). The reaction conditions were optimized for functional group tolerance, allowing for the incorporation of sensitive groups like esters and amides .

Synthesis of Natural Products

The compound is utilized in the synthesis of key intermediates for natural products and pharmaceutical compounds. Its ability to form stable C-C bonds makes it a valuable building block.

- Example : In a reported synthetic pathway, this compound was used to synthesize complex alkynes that serve as precursors for bioactive natural products. The methodology showcased its efficiency in producing compounds with multiple functional groups .

Construction of Microporous Materials

The compound has been explored for its role in creating microporous materials, which are essential for applications in gas storage and separation technologies.

- Data Table: Microporous Material Synthesis Using this compound

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Cross-coupling with 4-bromoanisole | 91 | Pd[P(tBu)₃]₂/O₂, dry toluene |

| Reaction with tri-bromoarenes | 60-99 | Optimized conditions |

Dendritic Materials

This compound is also employed in the synthesis of dendritic materials, which have applications in drug delivery systems and nanotechnology.

Electrochemical Applications

Recent studies have explored the electrochemical properties of this compound, particularly its ability to participate in non-covalent binding processes. This characteristic opens avenues for its use in sensors and electronic devices.

作用机制

The mechanism of action of (3-Bromophenylethynyl)trimethylsilane involves its ability to participate in various chemical reactions. The ethynyl group acts as a reactive site for coupling reactions, while the bromine atom can be substituted with other functional groups. The trimethylsilyl group provides stability and enhances the reactivity of the compound. Molecular targets and pathways involved in its reactions include palladium-catalyzed coupling and nucleophilic substitution .

相似化合物的比较

Key Observations :

- Electronic Effects : The para-bromo isomer exhibits enhanced electron-withdrawing character due to linear conjugation with the ethynyl group, making it more reactive in palladium-catalyzed couplings compared to the meta- and ortho-isomers .

- Steric Effects : The ortho-bromo isomer faces steric hindrance between the bromine and ethynyl groups, reducing its efficiency in certain reactions .

Functional Analogues: Trimethylsilyl-Ethynyl Bromoarenes

(4-Bromophenyl)trimethylsilane vs. (3-Bromophenylethynyl)trimethylsilane

While both compounds contain a brominated phenyl ring and a trimethylsilyl group, (4-Bromophenyl)trimethylsilane (CAS: 17878-47-6) lacks the ethynyl spacer, leading to distinct reactivity:

- Applications: The ethynyl group in this compound enables π-conjugation, making it superior for synthesizing optoelectronic materials (e.g., liquid crystals, OLEDs) compared to the non-conjugated (4-bromophenyl)trimethylsilane .

- Stability : The ethynyl linker increases susceptibility to protodesilylation under acidic conditions, whereas (4-bromophenyl)trimethylsilane is more hydrolytically stable .

Performance in Cross-Coupling Reactions

生物活性

(3-Bromophenylethynyl)trimethylsilane is an organosilicon compound with significant implications in biological and pharmaceutical chemistry. Its unique structure, which includes a bromobenzene ring and a trimethylsilyl group, enhances its reactivity and solubility in organic solvents. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C₉H₁₃BrSi

- Molecular Weight : 229.19 g/mol

- Physical State : Colorless to pale yellow liquid

The presence of the trimethylsilyl group (Si(CH₃)₃) allows for facile substitution reactions, making it a valuable precursor in the synthesis of various organic compounds. This property is particularly useful in drug design and development due to its ability to modify biological activity through structural changes.

While this compound does not exhibit a specific mechanism of action, it has been noted for its interaction with cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, and the inhibition by this compound could lead to altered pharmacokinetics of co-administered drugs. This interaction necessitates careful evaluation in pharmacological contexts.

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound interacts with various biological systems through the inhibition of cytochrome P450 enzymes. This inhibition can significantly affect the metabolism of other drugs, potentially leading to increased toxicity or decreased efficacy of therapeutic agents.

Reactivity Profile

The compound's reactivity profile suggests potential interactions with nucleophiles, which can be exploited in synthetic pathways. This characteristic is beneficial for creating new compounds with desired biological activities.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound in various contexts:

- Sonochemistry : The compound has been investigated in sonochemical reactions where ultrasound irradiation promotes desilylation, generating free radicals that participate in further chemical transformations. This method enhances reaction rates and selectivity.

- Drug Development : As a precursor for synthesizing other organic compounds, this compound has been utilized in creating novel pharmaceuticals with improved biological activities.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure | Key Features |

|---|---|---|

| (3-Chlorophenyl)trimethylsilane | C₉H₁₃ClSi | Similar reactivity but different halogen (chlorine) |

| 3-Bromo-1-(trimethylsilyl)-1-propyne | C₆H₁₁BrSi | Acts as a propargylating agent; different functional group |

| (4-Bromophenyl)trimethylsilane | C₉H₁₃BrSi | Similar structure but substitution at the para position |

The specific position of the bromine substituent on the phenyl ring in this compound significantly affects its reactivity and applications compared to other halogenated silanes.

常见问题

Basic: What are the standard synthetic routes for preparing (3-bromophenylethynyl)trimethylsilane, and what key parameters influence reaction efficiency?

The most common method involves Sonogashira cross-coupling , where a terminal alkyne (e.g., trimethylsilylacetylene) reacts with a 3-bromoaryl halide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst. Critical parameters include:

- Catalyst loading : Pd(0) or Pd(II) catalysts (0.5–5 mol%) with ligands like PPh₃ for stability .

- Solvent system : Polar aprotic solvents (THF, DMF) ensure solubility and facilitate oxidative addition .

- Base selection : Et₃N or K₂CO₃ to neutralize HBr by-products and maintain reaction pH .

- Temperature : Typically 60–80°C to balance reaction rate and side-product formation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

- ¹H NMR :

- ¹³C NMR :

- MALDI-TOF MS : Confirms molecular weight (MW ≈ 267 g/mol) and end-group fidelity (>97% monocapped species in analogous systems) .

Advanced: How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions compared to other halide analogs?

The bromine atom acts as a directing group and electrophilic site for further functionalization:

- Reactivity hierarchy : Br > Cl in aryl halides due to lower bond dissociation energy, enabling faster oxidative addition with Pd catalysts .

- Ortho/para selectivity : Bromine’s electron-withdrawing effect enhances electrophilicity at the meta position, favoring couplings at adjacent sites in downstream reactions .

- Comparative data : Bromophenyl derivatives exhibit 2–3× higher coupling efficiency vs. chloro analogs in Sonogashira reactions (yields: 75–90% vs. 40–60%) .

Advanced: What are the common side reactions or by-products encountered during the synthesis of this compound, and how can they be mitigated?

- Homocoupling of alkynes :

- Dehalogenation :

- Silicon desilylation :

- Cause : Acidic conditions or fluoride contamination.

- Mitigation : Avoid protic solvents and use TBAF-free purification methods .

Advanced: What strategies optimize the purification of this compound, especially when scaling reactions from milligram to gram quantities?

- Chromatography :

- Recrystallization :

- Yield vs. scale : Milligram-scale reactions achieve 85–90% yields, while gram-scale requires slower addition of reagents to manage exotherms (yields drop to 70–75%) .

Advanced: How do computational studies contribute to understanding the electronic properties of this compound, and what implications do these findings have for material science applications?

- DFT calculations :

- HOMO-LUMO gaps : ~4.2 eV, indicating potential as an electron-deficient building block for conductive polymers .

- Electron-withdrawing effect : Bromine lowers the LUMO (–1.8 eV vs. –1.5 eV for non-brominated analogs), enhancing charge transport in organic semiconductors .

- Applications :

- Polymer end-capping : Improves interfacial adhesion in P3HT-based solar cells (PCE increases by 15–20%) .

- Click chemistry : Alkyne moiety enables Cu-free azide-alkyne cycloaddition for bioconjugation .

Advanced: What contradictions exist in reported catalytic systems for synthesizing ethynyltrimethylsilane derivatives, and how can researchers reconcile these discrepancies?

- Pd vs. Cu-free systems :

- Reconciliation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。